3-Ethyl-3-dodecanol

Description

3-Dodecanol (CAS 10203-30-2), also known as (dl)-3-dodecanol, is a secondary alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol . Its structure features a hydroxyl (-OH) group on the third carbon of a 12-carbon chain. Key physical properties include:

- Density: 0.8223 g/cm³

- Melting point: 25°C

- Boiling point: ~250.85°C (estimated)

- Refractive index: 1.4150

- Acidity (pKa): 15.28 ± 0.20 .

The absence of an ethyl branch in 3-dodecanol distinguishes it from hypothetical ethyl-substituted analogs, which would exhibit altered steric and electronic properties.

Properties

CAS No. |

68066-05-7 |

|---|---|

Molecular Formula |

C14H30O |

Molecular Weight |

214.39 g/mol |

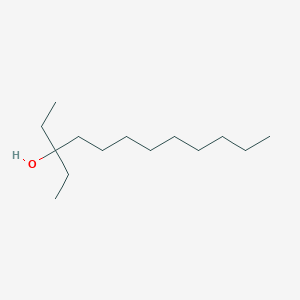

IUPAC Name |

3-ethyldodecan-3-ol |

InChI |

InChI=1S/C14H30O/c1-4-7-8-9-10-11-12-13-14(15,5-2)6-3/h15H,4-13H2,1-3H3 |

InChI Key |

IRFVXTHHHPLIOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CC)(CC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Dodecanol (Lauryl Alcohol)

- Structure : Primary alcohol with -OH on the terminal carbon (C₁₂H₂₆O, CAS 112-53-8).

- Properties: Melting point: 24°C Boiling point: 259°C Density: 0.8308 g/cm³ Solubility: Insoluble in water; miscible with ethanol and ether .

- Key Differences: The terminal hydroxyl group in 1-dodecanol increases its hydrophilicity compared to 3-dodecanol. 1-Dodecanol has a higher boiling point (259°C vs. ~250.85°C) due to stronger intermolecular hydrogen bonding in primary alcohols .

Ethyl 3-Hydroxydodecanoate

- Structure : Ester derivative with an ethyl group and hydroxyl substituent (C₁₄H₂₈O₃, CAS 183613-15-2).

- Properties :

- Key Differences: The ester functional group reduces reactivity compared to alcohols, making it less polar and more lipophilic. Ethyl esters are typically used as plasticizers or flavoring agents, whereas 3-dodecanol finds applications in surfactants and lubricants.

3,3-Dimethyl-2-Hexanol

- Structure : Branched-chain secondary alcohol (C₈H₁₈O, CAS 22025-20-3).

- Properties :

- Key Differences: Shorter carbon chain (C8 vs. C12) results in lower boiling points and reduced viscosity. Branched structures like 3,3-dimethyl-2-hexanol exhibit higher thermal stability but lower solubility in polar solvents compared to linear analogs.

2-Ethyl-1,3-Hexanediol

- Structure : Diol with ethyl branching (C₈H₁₈O₂, CAS 94-96-2).

- Properties :

- Key Differences: The presence of two hydroxyl groups increases hydrophilicity and hydrogen-bonding capacity. Diols generally have higher boiling points than monohydric alcohols of similar molecular weight.

Data Tables

Table 1: Physical Properties of Selected Alcohols

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 3-Dodecanol | C₁₂H₂₆O | 186.33 | ~250.85 | 25 | 0.8223 |

| 1-Dodecanol | C₁₂H₂₆O | 186.34 | 259 | 24 | 0.8308 |

| 3,3-Dimethyl-2-hexanol | C₈H₁₈O | 130.23 | Not reported | Not reported | Not reported |

| 2-Ethyl-1,3-hexanediol | C₈H₁₈O₂ | 146.23 | Not reported | Not reported | Not reported |

Table 2: Functional Group Comparison

| Compound | Functional Groups | Key Applications |

|---|---|---|

| 3-Dodecanol | Secondary alcohol | Surfactants, lubricants |

| Ethyl 3-hydroxydodecanoate | Ester, hydroxyl | Plasticizers, fragrances |

| 1-Dodecanol | Primary alcohol | Cosmetics, detergents |

| 2-Ethyl-1,3-hexanediol | Diol | Solvents, humectants |

Research Findings and Trends

- Branching Effects: Branched alcohols (e.g., 3,3-dimethyl-2-hexanol) exhibit lower melting points and higher volatility than linear-chain analogs due to disrupted molecular packing .

- Hydrogen Bonding: Primary alcohols (1-dodecanol) form stronger intermolecular hydrogen bonds than secondary alcohols (3-dodecanol), explaining their higher boiling points .

- Ester vs. Alcohol Reactivity: Esters like ethyl 3-hydroxydodecanoate are less reactive toward nucleophiles but more stable under acidic conditions compared to alcohols .

Q & A

Q. How can researchers integrate this compound into green chemistry workflows to reduce synthetic waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.